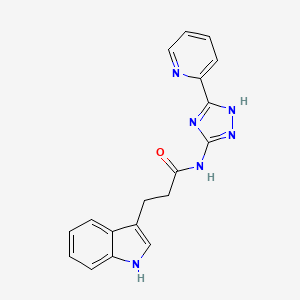
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone, also known as 4-ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a precursor to the synthesis of fentanyl, a potent opioid analgesic. However, the focus of
Mecanismo De Acción
The mechanism of action of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is not fully understood. However, it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. This means that it binds to the mu-opioid receptor in the brain and spinal cord, resulting in pain relief and other physiological effects.
Biochemical and Physiological Effects
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been shown to have potent analgesic effects in animal studies. It has also been shown to have sedative and respiratory depressant effects, similar to other opioid analgesics. Additionally, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been shown to have antitussive effects, meaning it can suppress coughing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying opioid receptors and developing new opioid analgesics. However, one limitation of using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is its potential for abuse and dependence. Therefore, it is important to handle this compound with caution and follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for research involving (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone. One direction is the development of new opioid analgesics that are more potent and selective than fentanyl. Another direction is the study of the structural and functional properties of opioid receptors using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone as a ligand. Additionally, researchers could investigate the potential therapeutic applications of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone beyond its role as an opioid receptor agonist.
In conclusion, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is a chemical compound with significant potential for scientific research applications. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and developing new opioid analgesics. However, it is important to handle this compound with caution due to its potential for abuse and dependence. Future research involving (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone could lead to the development of new drugs and a better understanding of the mechanisms underlying opioid receptor function.
Métodos De Síntesis
The synthesis of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone involves the reaction of aniline with piperidine to form N-phenylpiperidine. This intermediate is then reacted with 2-fluorobenzoyl chloride to form (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone. The synthetic process is well-established and has been described in several scientific publications.
Aplicaciones Científicas De Investigación
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been used in various scientific research studies, including the development of new drugs and the study of opioid receptors. For example, researchers have used (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone as a starting material to synthesize new opioid analgesics that are more potent and selective than fentanyl. Additionally, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been used to study the binding affinity of opioid receptors and to develop new opioid receptor ligands.
Propiedades
IUPAC Name |
(4-anilinopiperidin-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)21-12-10-15(11-13-21)20-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRAIJZPADLXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)

![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)



![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)



